molecular formula C17H16N6OS2 B3747642 5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]thio}-1,3,4-thiadiazol-2-amine

5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]thio}-1,3,4-thiadiazol-2-amine

Cat. No. B3747642
M. Wt: 384.5 g/mol
InChI Key: OCOHEKSDKGTHOA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzotriazole, an ethoxybenzyl group, and a thiadiazole. These groups are common in various fields of chemistry due to their unique properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzotriazole and thiadiazole rings are aromatic and planar, which could influence the overall shape of the molecule .


Chemical Reactions Analysis

While specific reactions involving this compound are not available, compounds containing benzotriazole, ethoxybenzyl, and thiadiazole groups are known to participate in a variety of chemical reactions. These can include electrophilic aromatic substitution, nucleophilic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, benzotriazoles are typically solid at room temperature and have low solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, benzotriazoles are often used as UV stabilizers in plastics .

Safety and Hazards

Benzotriazoles, one of the components of this compound, have been found to be persistent, bioaccumulative, and toxic. They may cause long-lasting harmful effects to aquatic life and have been associated with adverse health effects in mammals based on repeated-dose toxicity studies .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. For example, if it exhibits good UV stability, it could be further studied for use in plastics and other materials .

properties

IUPAC Name

5-[[3-(benzotriazol-2-yl)-4-ethoxyphenyl]methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS2/c1-2-24-15-8-7-11(10-25-17-20-19-16(18)26-17)9-14(15)23-21-12-5-3-4-6-13(12)22-23/h3-9H,2,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOHEKSDKGTHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CSC2=NN=C(S2)N)N3N=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[3-(2H-benzotriazol-2-yl)-4-ethoxybenzyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]thio}-1,3,4-thiadiazol-2-amine
Reactant of Route 2
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5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]thio}-1,3,4-thiadiazol-2-amine
Reactant of Route 3
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5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]thio}-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]thio}-1,3,4-thiadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]thio}-1,3,4-thiadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]thio}-1,3,4-thiadiazol-2-amine

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